molecular formula C7H7BrOS B1310960 4-Bromo-5-ethylthiophene-2-carbaldehyde CAS No. 36880-34-9

4-Bromo-5-ethylthiophene-2-carbaldehyde

Cat. No.: B1310960
CAS No.: 36880-34-9
M. Wt: 219.1 g/mol
InChI Key: BZWLZUAFDWILCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-ethylthiophene-2-carbaldehyde is an organic compound with the molecular formula C7H7BrOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and an ethyl group attached to the thiophene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde typically involves the bromination of 5-ethylthiophene-2-carbaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the thiophene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as distillation or recrystallization to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-ethylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-5-ethylthiophene-2-carbaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromo-5-ethylthiophene-2-carbaldehyde is primarily related to its reactivity as an aldehyde and a brominated thiophene derivative. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the ethyl group.

    5-Bromo-2-thiophenecarboxaldehyde: Bromine atom is positioned differently on the thiophene ring.

    4-Ethyl-2-thiophenecarboxaldehyde: Similar structure but lacks the bromine atom

Uniqueness

4-Bromo-5-ethylthiophene-2-carbaldehyde is unique due to the presence of both a bromine atom and an ethyl group on the thiophene ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate for synthesizing a wide range of compounds .

Properties

IUPAC Name

4-bromo-5-ethylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-2-7-6(8)3-5(4-9)10-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWLZUAFDWILCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427392
Record name 4-bromo-5-ethylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36880-34-9
Record name 4-Bromo-5-ethyl-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36880-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-5-ethylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-ethylthiophene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-ethylthiophene-2-carbaldehyde
Reactant of Route 3
4-Bromo-5-ethylthiophene-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-Bromo-5-ethylthiophene-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4-Bromo-5-ethylthiophene-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
4-Bromo-5-ethylthiophene-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.